(2E)-3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-1-(1-ethyl-1H-pyrazol-5-yl)prop-2-en-1-one
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Overview
Description
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its complex structure, which includes a bromophenoxy group, a methoxyphenyl group, and a pyrazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE typically involves a multi-step process. The initial step often includes the preparation of the bromophenoxy and methoxyphenyl intermediates, followed by their coupling with the pyrazolyl group. Common reagents used in these reactions include bromine, methanol, and pyrazole derivatives. The reaction conditions usually require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as solid-phase microextraction and gas chromatography-mass spectrometry (GC-MS) can help in monitoring the reaction progress and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromophenoxy group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled pH, temperature, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities. For example, it may bind to certain proteins, altering their function and thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
- (E)-3-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE
Uniqueness
The uniqueness of (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-ETHYL-1H-PYRAZOL-5-YL)-2-PROPEN-1-ONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the bromophenoxy group, for instance, may enhance its reactivity and potential biological activity compared to its chloro- or fluoro- analogs .
Properties
Molecular Formula |
C22H21BrN2O3 |
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Molecular Weight |
441.3 g/mol |
IUPAC Name |
(E)-3-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-1-(2-ethylpyrazol-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C22H21BrN2O3/c1-3-25-20(12-13-24-25)21(26)10-4-16-5-11-22(27-2)17(14-16)15-28-19-8-6-18(23)7-9-19/h4-14H,3,15H2,1-2H3/b10-4+ |
InChI Key |
PLIDPALTLPQGIO-ONNFQVAWSA-N |
Isomeric SMILES |
CCN1C(=CC=N1)C(=O)/C=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)C=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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